6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde
Overview
Description
6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound possesses a unique chemical structure that makes it a promising candidate for the development of new drugs with improved pharmacological properties. In
Scientific Research Applications
Synthesis of Chalcones and Dipyrazolopyridines 6-Chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, synthesized via Vilsmeier–Haack reaction, are used in the creation of chalcone analogues and dipyrazolo[3,4-b:4′,3′-e]pyridines (Quiroga et al., 2010).
Fluorescent Molecular Rotor Studies 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehydes are utilized in synthesizing fluorescent molecular rotors (FMRs), showcasing enhanced emission intensity in viscous environments. These FMRs possess donor-π-acceptor extended styryl groups and are effective in viscosity sensing (Jadhav & Sekar, 2017).
Pharmacological Interactions
Benzodiazepine Receptor Interaction A study synthesized and examined 3-acylaminomethyl-6-(chloro, iodo, and methyl)-2-(substituted phenyl)imidazo[1,2-b]pyridazines for their interaction with central and mitochondrial benzodiazepine receptors. Among these, 3-acetamidomethyl-2-(biphenyl-4′-yl)-6-chloroimidazo[1,2-b]pyridazine showed selectivity for mitochondrial receptors (Barlin, Davies & Harrison, 1997).
Mechanism of Action
Target of Action
It is known that n-heterocycles, which include imidazopyridazines, are key scaffolds for various applications, especially in pharmaceutical and agrochemical research .
Mode of Action
The compound belongs to the class of n-heterocycles, which are known to interact with their targets through various mechanisms, including nucleophilic additions .
Biochemical Pathways
N-heterocycles, including imidazopyridazines, are known to influence a variety of biochemical pathways due to their diverse reactivity .
Pharmacokinetics
N-heterocycles, which include imidazopyridazines, are known to have favorable pharmacokinetic properties, which make them attractive for pharmaceutical applications .
Result of Action
N-heterocycles, including imidazopyridazines, are known to have a wide range of biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of n-heterocyclic compounds .
properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-2-7-9-5(4-12)3-11(7)10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXVCQUILFHXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446015 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde | |
CAS RN |
440094-14-4 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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